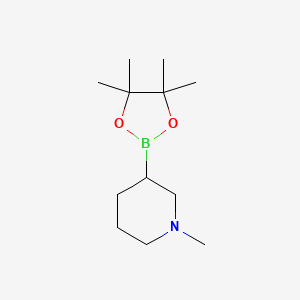
1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid is a boronic acid derivative of 1,2,3,4-tetrahydroisoquinoline. This compound is characterized by its molecular formula C9H12BNO2 and a molecular weight of 177.01 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into other functional groups such as alcohols or ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted isoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-isoquinoline-6-boronic acid involves its interaction with various molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The specific pathways involved depend on the particular derivative and its target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the boronic acid group.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different reactivity and applications.
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester: A methylated and esterified derivative with unique properties.
Uniqueness
1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid is unique due to its boronic acid group, which allows it to participate in a variety of chemical reactions, particularly the Suzuki-Miyaura coupling. This makes it a valuable intermediate in organic synthesis and a versatile tool in the development of new compounds .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBCKUIHCZCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CNCC2)C=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid](/img/structure/B8187885.png)
![6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester](/img/structure/B8187891.png)
![5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester](/img/structure/B8187915.png)
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8187920.png)
![[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B8187921.png)




![[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B8187959.png)
![6-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187967.png)
![7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187973.png)
![8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187976.png)
